molecular formula C11H13ClO3 B1431635 Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate CAS No. 1352719-77-7

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate

Cat. No.: B1431635
CAS No.: 1352719-77-7
M. Wt: 228.67 g/mol
InChI Key: OENQABJLDNVWCI-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further substituted with a chlorinated and hydroxylated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate typically involves the esterification of 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoic acid+methanolacid catalystMethyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate+water\text{3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoic acid+methanolacid catalyst​Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(3-chloro-4-oxo-5-methyl-phenyl)propanoate.

    Reduction: Formation of 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanol.

    Substitution: Formation of 3-(3-azido-4-hydroxy-5-methyl-phenyl)propanoate or 3-(3-thio-4-hydroxy-5-methyl-phenyl)propanoate.

Scientific Research Applications

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a chlorine atom.

    Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate: Lacks the methyl group on the aromatic ring.

    Methyl 3-(3-chloro-4-methoxy-5-methylphenyl)propanoate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness: Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate is unique due to the combination of its chlorinated and hydroxylated aromatic ring with a methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 3-(3-chloro-4-hydroxy-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-5-8(3-4-10(13)15-2)6-9(12)11(7)14/h5-6,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQABJLDNVWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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